![molecular formula C9H10BrNO3 B1469206 1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1339366-50-5](/img/structure/B1469206.png)
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-(5-Bromofuran-2-yl)methylazetidine-3-carboxylic acid, also known as 5-Bromo-2-methylazetidine-3-carboxylic acid, is a structural analog of 1-azetidine-3-carboxylic acid (ACA). It is a synthetic organic compound used as a reagent in organic synthesis and as a catalyst in a variety of reactions. 5-Bromo-2-methylazetidine-3-carboxylic acid has been used in the synthesis of several biologically active compounds, such as inhibitors of the enzyme cytochrome P450 and inhibitors of the enzyme lipoxygenase.
Scientific Research Applications
Synthesis and Drug Development
The complex structure of "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" suggests its potential utility in the synthesis of novel therapeutic agents. Similar compounds have been explored for their roles in epigenetic therapy, particularly as DNA methyltransferase inhibitors, demonstrating the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in laboratory models (Goffin & Eisenhauer, 2002). Cinnamic acid derivatives, sharing a related structural motif, have shown significant antitumor efficacy, underscoring the medicinal potential of structurally complex carboxylic acids (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
Research into the effects of carboxylic acids on biocatalysts reveals the importance of these compounds in bioengineering and synthetic biology. The inhibition of microbial biocatalysts by carboxylic acids like "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" can impact the fermentation processes used for producing bio-renewable chemicals, highlighting the need for metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).
Metathesis Reactions in Synthesis
The application of metathesis reactions in synthesizing functionalized β-amino acid derivatives, including structures similar to "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid," underscores the versatility of these reactions in accessing a diverse range of molecular entities critical for drug research (Kiss, Kardos, Vass, & Fülöp, 2018).
Drug Synthesis from Biomass-derived Chemicals
Levulinic acid, a biomass-derived chemical, serves as a precursor for synthesizing a wide array of valuable chemicals, demonstrating the potential of renewable resources in drug synthesis and the chemical industry at large. The flexibility and diversity offered by such carboxylic acid derivatives in drug synthesis underscore the role of compounds like "1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid" in advancing sustainable and cost-effective medicinal chemistry (Zhang et al., 2021).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUIHMRNMHRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(O2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)
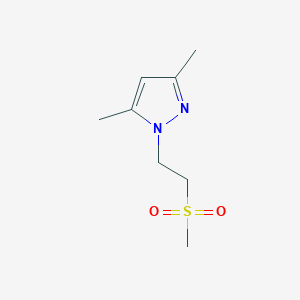
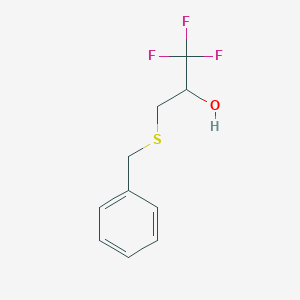
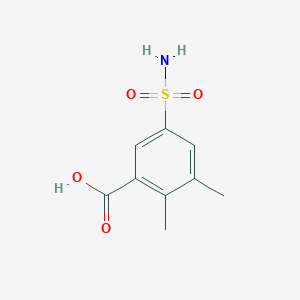
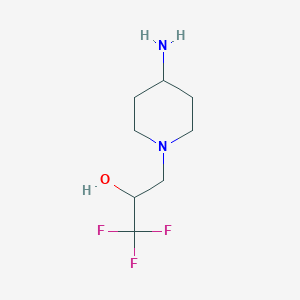

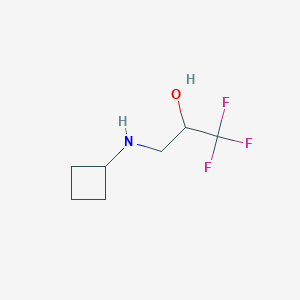
![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)
![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)
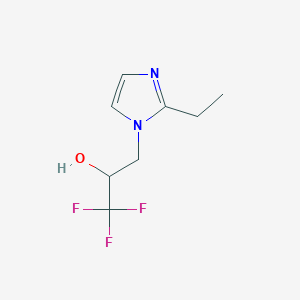
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)